molecular formula C9H5BrN2O4 B1417182 Methyl 3-bromo-2-cyano-6-nitrobenzoate CAS No. 1805414-84-9

Methyl 3-bromo-2-cyano-6-nitrobenzoate

Cat. No.: B1417182
CAS No.: 1805414-84-9
M. Wt: 285.05 g/mol
InChI Key: SDADBLXPDRUNLF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-nitrobenzoate: is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-cyano-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-cyano-6-nitrobenzoate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-cyano-6-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

    Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-nitrobenzoate is utilized in various scientific research areas due to its unique properties:

    Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Chemistry: As a building block for the synthesis of complex organic molecules.

    Biological Studies: For investigating the effects of brominated and nitrated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The cyano and nitro groups can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 3-cyano-4-nitrobenzoate
  • Methyl 3-bromo-4-nitrobenzoate

Comparison: Methyl 3-bromo-2-cyano-6-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of bromine, cyano, and nitro groups that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)6(10)2-3-7(8)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDADBLXPDRUNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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